molecular formula C10H12FNO3 B1148813 Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- CAS No. 1270343-52-6

Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy-

Cat. No.: B1148813
CAS No.: 1270343-52-6
M. Wt: 213
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- is an organic compound with the molecular formula C10H12FNO3. This compound is characterized by the presence of a benzene ring, a propanoic acid group, an amino group, a fluorine atom, and a methoxy group. It is a derivative of benzenepropanoic acid, where the amino group is positioned at the beta carbon, and the fluorine and methoxy groups are substituted at the 3rd and 5th positions of the benzene ring, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, .beta.-amino-3-chloro-5-methoxy-
  • Benzenepropanoic acid, .beta.-amino-3-fluoro-4-methoxy-
  • Benzenepropanoic acid, .beta.-amino-3-fluoro-5-ethoxy-

Uniqueness

Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy- is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable compound for various applications .

Properties

CAS No.

1270343-52-6

Molecular Formula

C10H12FNO3

Molecular Weight

213

Synonyms

Benzenepropanoic acid, .beta.-amino-3-fluoro-5-methoxy-

Origin of Product

United States

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